Vinylcyclopentane

Catalog No.
S773771
CAS No.
3742-34-5
M.F
C7H12
M. Wt
96.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylcyclopentane

CAS Number

3742-34-5

Product Name

Vinylcyclopentane

IUPAC Name

ethenylcyclopentane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

BEFDCLMNVWHSGT-UHFFFAOYSA-N

SMILES

C=CC1CCCC1

Canonical SMILES

C=CC1CCCC1

Precursor for Functionalized Cyclopentanes

VCP can be used as a starting material for the synthesis of various functionalized cyclopentanes. These derivatives can be achieved through reactions such as hydrogenation, halogenation, and hydroformylation, introducing functionalities like alcohols, halogens, and aldehydes onto the cyclopentane ring. These functionalized cyclopentanes can serve as valuable building blocks for the synthesis of more complex molecules with diverse applications in medicinal chemistry, materials science, and catalysis [].

Building Block for Polymers

VCP's structure, with a double bond and a cyclic ring, makes it a potential candidate for the development of novel polymers. Through processes like ring-opening metathesis polymerization (ROMP), VCP can be polymerized to form cyclic olefin copolymers (COCs) []. COCs are a class of polymers known for their excellent optical properties, chemical resistance, and thermal stability, making them valuable in applications like optical devices, food packaging, and electronic components [].

Vinylcyclopentane is an organic compound with the molecular formula C7H12C_7H_{12} and a CAS number of 3742-34-5. It is characterized by a cyclopentane ring with a vinyl group (ethenyl) attached, making it a member of the cycloalkene family. This compound appears as a clear, colorless liquid and has a boiling point of approximately 97 °C, a melting point of -126.5 °C, and a density of 0.704 g/mL at 25 °C. Vinylcyclopentane is soluble in methanol and is considered highly flammable, necessitating careful handling and storage under controlled conditions (2-8 °C) to prevent ignition .

Typical for alkenes. Notably, it can undergo:

  • Hydration: Reacting with water in the presence of sulfuric acid produces 1-ethylcyclopentanol.
  • Polymerization: Under certain conditions, vinylcyclopentane can polymerize to form larger molecular structures.
  • Electrophilic Addition: The double bond in vinylcyclopentane makes it susceptible to electrophilic attack, leading to the formation of carbocations and subsequent rearrangements .

Vinylcyclopentane can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated cyclopentanes.
  • Catalytic Hydrogenation: Ethylene can be reacted over a nickel hydride catalyst to yield vinylcyclopentane.
  • Cyclization Reactions: Unsaturated oxyallyl cations can undergo cyclization to form vinylcyclopentane through specific reaction pathways .

Vinylcyclopentane has several applications across different fields:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals and materials.
  • Polymer Production: Due to its reactivity, it is used in producing polymers and copolymers.
  • Research: Vinylcyclopentane is utilized in academic and industrial research for studying reaction mechanisms and properties of cyclic compounds .

Interaction studies involving vinylcyclopentane primarily focus on its reactivity with electrophiles and nucleophiles due to its unsaturation. Research indicates that when protonated, it can produce secondary carbocations that may rearrange into more stable structures. This behavior is significant in understanding its reactivity patterns and potential applications in synthetic organic chemistry .

Vinylcyclopentane shares structural similarities with several other compounds, including:

CompoundMolecular FormulaKey Characteristics
CyclopenteneC5H8C_5H_8A simpler alkene with no substituents
1-HexeneC6H12C_6H_{12}A linear alkene used in polymerization
1-Vinyl-1-cyclohexeneC9H14C_9H_{14}A similar cyclic compound with additional carbon atoms

Uniqueness: Vinylcyclopentane's unique structure allows for specific reactivity patterns not observed in simpler alkenes or other cyclic compounds, making it valuable for specialized chemical synthesis and research applications .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3742-34-5

Dates

Modify: 2023-08-15

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